molecular formula C18H24N4O3S B2516621 N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034454-77-6

N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2516621
CAS No.: 2034454-77-6
M. Wt: 376.48
InChI Key: INQFQJDYESUUOP-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Biological Activity

N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components that influence its biological activity:

  • Core Structure: The compound features a propionamide backbone with a sulfamoyl group attached to a phenyl ring.
  • Cyclopentapyrazole Moiety: The presence of the tetrahydrocyclopenta[c]pyrazole structure is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Antimicrobial Activity: Similar compounds have shown efficacy against a range of bacterial and fungal strains through mechanisms that disrupt cell wall synthesis or function.

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
NeuroprotectiveModulation of neurotransmitter systems

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study conducted on similar pyrazole derivatives demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating potential as an alternative treatment option for infections .
  • Anti-inflammatory Properties:
    In animal models, compounds with structural similarities to this compound showed reduced inflammation markers when administered prior to inflammatory stimuli. This suggests a potential role in managing chronic inflammatory conditions .
  • Neuroprotective Effects:
    Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role in disease progression .

Properties

IUPAC Name

N-[3-methyl-4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-18(23)20-13-8-9-17(12(2)10-13)26(24,25)19-11-16-14-6-5-7-15(14)21-22(16)3/h8-10,19H,4-7,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQFQJDYESUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=C3CCCC3=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.